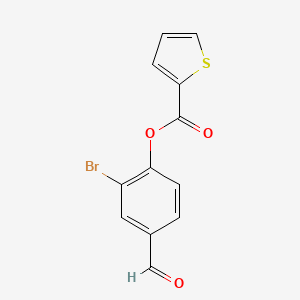![molecular formula C20H20O4 B5837022 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5837022.png)
4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one, also known as EGM-2, is a synthetic compound that belongs to the family of coumarin derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学研究应用
4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has shown promising results in various scientific research applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has also been shown to possess anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for the treatment of inflammatory and neurodegenerative disorders.
作用机制
The mechanism of action of 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer progression. Additionally, 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has been found to modulate the expression of various genes involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has been found to protect neurons from oxidative stress and neurotoxicity, making it a potential therapeutic agent for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound, which makes it easier to obtain and purify compared to natural compounds. Moreover, 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has been shown to exhibit potent biological activity at low concentrations, making it a cost-effective option for lab experiments. However, one limitation of 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one is that its mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its mode of action.
未来方向
There are several future directions for the research on 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. One potential area of research is to investigate the efficacy of 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one in combination with other anticancer or anti-inflammatory agents. Another area of research is to elucidate the mechanism of action of 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one to identify potential targets for drug development. Moreover, the potential neuroprotective effects of 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one need to be further explored to determine its potential as a therapeutic agent for the treatment of neurodegenerative disorders.
合成方法
4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one can be synthesized by the reaction of 7-hydroxy-4-methylcoumarin with 3-methoxybenzyl bromide in the presence of potassium carbonate and DMF (N,N-Dimethylformamide) as a solvent. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography using a suitable solvent system.
属性
IUPAC Name |
4-ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-15-11-19(21)24-20-13(2)18(9-8-17(15)20)23-12-14-6-5-7-16(10-14)22-3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCUXKQQQNWJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-ethoxy-6-iodo-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5836968.png)
![methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5836969.png)

![methyl 2-[(4-morpholinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5836981.png)
![4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5836986.png)





